Cas no 850375-14-3 (Methyl 3-(1,3-oxazol-5-yl)benzoate)

Methyl 3-(1,3-oxazol-5-yl)benzoate is a heterocyclic aromatic ester compound featuring a benzoate core substituted with a 1,3-oxazole moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The oxazole ring enhances electron-rich properties, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. The methyl ester group offers synthetic flexibility, enabling hydrolysis or transesterification for downstream modifications. Its well-defined reactivity and stability under standard conditions make it a valuable building block in organic synthesis and medicinal chemistry.
Methyl 3-(1,3-oxazol-5-yl)benzoate structure
850375-14-3 structure
Product Name:Methyl 3-(1,3-oxazol-5-yl)benzoate
CAS No:850375-14-3
MF:C11H9NO3
MW:203.194062948227
MDL:MFCD06797482
CID:716914
PubChem ID:7127814
Update Time:2025-06-28

Methyl 3-(1,3-oxazol-5-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(oxazol-5-yl)benzoate
    • Methyl 3-(5-Oxazolyl)benzoate
    • Benzoic acid,3-(5-oxazolyl)-, methyl ester
    • Methyl 3-(1,3-oxazol-5-yl)benzoate
    • Methyl3-(5-Oxazolyl)benzoate
    • KM2278
    • SBB053776
    • OR1440
    • TRA0043072
    • SY012415
    • AX8138386
    • Y4240
    • 850375-14-3
    • CS-0150797
    • SCHEMBL4245857
    • MFCD06797482
    • AKOS022183232
    • PS-3731
    • 5-[3-(Methoxycarbonyl)phenyl]-1,3-oxazole
    • DB-010372
    • J-522067
    • BP-10660
    • DTXSID20427811
    • MDL: MFCD06797482
    • Inchi: 1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3
    • InChI Key: JKKAJBRBOVEEGT-UHFFFAOYSA-N
    • SMILES: O1C=NC=C1C1C=CC=C(C(=O)OC)C=1

Computed Properties

  • Exact Mass: 203.05800
  • Monoisotopic Mass: 203.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.204
  • Melting Point: 103 °C
  • Boiling Point: 354.2°C at 760 mmHg
  • Flash Point: 168℃
  • Refractive Index: 1.541
  • PSA: 52.33000
  • LogP: 2.12820

Methyl 3-(1,3-oxazol-5-yl)benzoate Security Information

Methyl 3-(1,3-oxazol-5-yl)benzoate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-(1,3-oxazol-5-yl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WK160-50mg
Methyl 3-(1,3-oxazol-5-yl)benzoate
850375-14-3 97%
50mg
207.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WK160-1g
Methyl 3-(1,3-oxazol-5-yl)benzoate
850375-14-3 97%
1g
1189.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WK160-250mg
Methyl 3-(1,3-oxazol-5-yl)benzoate
850375-14-3 97%
250mg
784CNY 2021-05-07
Fluorochem
066845-250mg
Methyl 3-(1,3-Oxazol-5-yl)benzoate
850375-14-3 97%
250mg
£62.00 2022-03-01
Fluorochem
066845-5g
Methyl 3-(1,3-Oxazol-5-yl)benzoate
850375-14-3 97%
5g
£360.00 2022-03-01
Fluorochem
066845-25g
Methyl 3-(1,3-Oxazol-5-yl)benzoate
850375-14-3 97%
25g
£1686.00 2022-03-01
Fluorochem
066845-1g
Methyl 3-(1,3-Oxazol-5-yl)benzoate
850375-14-3 97%
1g
£127.00 2022-03-01
Chemenu
CM153836-250mg
Methyl 3-(1,3-oxazol-5-yl)benzoate
850375-14-3 97%
250mg
$*** 2023-05-29
Chemenu
CM153836-1g
Methyl 3-(1,3-oxazol-5-yl)benzoate
850375-14-3 97%
1g
$*** 2023-05-29
Chemenu
CM153836-5g
Methyl 3-(1,3-oxazol-5-yl)benzoate
850375-14-3 97%
5g
$*** 2023-05-29

Methyl 3-(1,3-oxazol-5-yl)benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:850375-14-3)Methyl 3-(1,3-oxazol-5-yl)benzoate
Order Number:A863804
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):366.0
Email:sales@amadischem.com

Methyl 3-(1,3-oxazol-5-yl)benzoate Related Literature

Additional information on Methyl 3-(1,3-oxazol-5-yl)benzoate

Methyl 3-(1,3-oxazol-5-yl)benzoate: An Overview of Its Structure, Synthesis, and Applications

Methyl 3-(1,3-oxazol-5-yl)benzoate (CAS No. 850375-14-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzene ring with an oxazole moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular formula of Methyl 3-(1,3-oxazol-5-yl)benzoate is C12H11NO3, and its molecular weight is approximately 217.22 g/mol. The compound's structure consists of a benzene ring substituted with a methyl ester group at the para position and an oxazole ring at the meta position. This arrangement imparts specific chemical and physical properties that are advantageous for various applications.

In terms of synthesis, Methyl 3-(1,3-oxazol-5-yl)benzoate can be prepared through several routes. One common method involves the reaction of 3-bromobenzoic acid with methyl alcohol to form the corresponding methyl ester, followed by a coupling reaction with an appropriate oxazole derivative. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

The biological activity of Methyl 3-(1,3-oxazol-5-yl)benzoate has been a subject of extensive research. Studies have shown that compounds containing the oxazole moiety often exhibit potent pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 3-(1,3-oxazol-5-yl)benzoate exhibit significant inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer cell lines.

In addition to its biological applications, Methyl 3-(1,3-oxazol-5-yl)benzoate has found use in materials science. The compound's unique electronic properties make it suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area has shown that incorporating Methyl 3-(1,3-oxazol-5-yl)benzoate into polymer chains can enhance the efficiency and stability of these devices.

The environmental impact of Methyl 3-(1,3-oxazol-5-yl)benzoate is also an important consideration. Studies have shown that the compound is relatively stable under normal conditions but can degrade under specific environmental conditions. Efforts are ongoing to develop more environmentally friendly synthesis methods and to assess the long-term ecological impact of this compound.

In conclusion, Methyl 3-(1,3-oxazol-5-yl)benzoate (CAS No. 850375-14-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structure and properties make it a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850375-14-3)Methyl 3-(1,3-oxazol-5-yl)benzoate
A863804
Purity:99%
Quantity:5g
Price ($):366.0
Email